3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Description

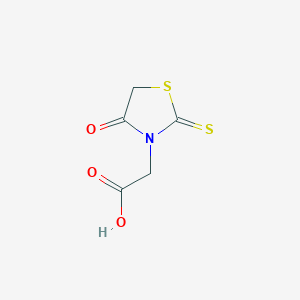

3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is a heterocyclic compound featuring a thiazolidine core substituted with an oxo group at position 4, a thioxo group at position 2, and an acetic acid side chain at position 2. This scaffold is central to its role as a potent aldose reductase inhibitor (ARI), a therapeutic target for diabetic complications such as neuropathy and retinopathy . Its derivatives are synthesized via modifications at the 5-position of the thiazolidine ring, enabling structure-activity relationship (SAR) studies to optimize inhibitory potency and selectivity .

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRMXPSUZIYDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063986 | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674792 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5718-83-2 | |

| Record name | 3-(Carboxymethyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine-N-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Rhodanine-3-acetic acid has been found to interact with various targets. It is known to inhibit copper corrosion in acidic media. In the context of biological activity, it has been used in the synthesis of compounds that interact with transition metals.

Mode of Action

The mode of action of Rhodanine-3-acetic acid involves its interaction with its targets. For instance, in the case of transition metals, Rhodanine-3-acetic acid coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand.

Biochemical Pathways

It is known that the compound and its derivatives have a broad range of properties mainly associated with biological activity.

Result of Action

The molecular and cellular effects of Rhodanine-3-acetic acid’s action are dependent on its targets. For example, when used as an inhibitor for copper corrosion, it can prevent the degradation of copper surfaces. In a biological context, its derivatives have been associated with antimicrobial and antidiabetic activities.

Action Environment

The action, efficacy, and stability of Rhodanine-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to inhibit copper corrosion may be affected by the acidity of the environment. In a biological context, the compound’s activity can be influenced by factors such as pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

Rhodanine-3-acetic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been found that the effect of drugs can be intensified if they were introduced in the form of metal complexes. It coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand. Various derivatives with antimicrobial and antidiabetic activities have been synthesized.

Cellular Effects

Rhodanine-3-acetic acid has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It has been found to exhibit attractive antidiabetic properties.

Molecular Mechanism

The mechanism of action of Rhodanine-3-acetic acid involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a crucial metabolic enzyme in the polyol pathway, responsible for converting glucose to sorbitol in tissues independently of insulin.

Temporal Effects in Laboratory Settings

The effects of Rhodanine-3-acetic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is important.

Dosage Effects in Animal Models

The effects of Rhodanine-3-acetic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Rhodanine-3-acetic acid is involved in metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels. It is a crucial metabolic enzyme in the polyol pathway.

Transport and Distribution

The transport and distribution of Rhodanine-3-acetic acid within cells and tissues are important aspects of its function. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Rhodanine-3-acetic acid and any effects on its activity or function are crucial aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (commonly referred to as Rhodanine-3-acetic acid) is an organic compound recognized for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : CHNOS

- Molecular Weight : 191.2 g/mol

- Purity : Typically ≥95%

- Solubility : >28.7 µg/mL

1. Antimicrobial and Antifungal Properties

Research indicates that derivatives of 3-Thiazolidineacetic acid exhibit significant antimicrobial activity. Notably, compounds such as 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and fungal species like Candida .

2. Aldose Reductase Inhibition

A critical area of study involves the compound's role as an aldose reductase inhibitor, which is significant in the context of diabetic complications. A derivative identified in recent studies demonstrated over five times the potency of the clinical drug epalrestat in inhibiting the enzyme aldose reductase (ALR2), suggesting a promising avenue for diabetes treatment .

3. Anticancer Activity

Studies have reported that certain derivatives possess anticancer properties, inhibiting human tumor cell lines. For instance, synthesized compounds from the thiazolidinone class exhibited notable cytotoxic effects against HepG2 liver cancer cells . The dual therapeutic potential against both cancer and parasitic infections has been emphasized in research focusing on trypanocidal activities .

4. Hypoglycemic Effects

Compounds derived from Rhodanine-3-acetic acid have also been linked to hypoglycemic activity, indicating potential applications in managing blood glucose levels, which is particularly relevant for diabetes management .

The biological activities of 3-Thiazolidineacetic acid are attributed to its interaction with various biochemical pathways:

- Inhibition of Aldose Reductase : The compound binds to the active site of ALR2, with molecular docking studies revealing crucial interactions with specific amino acids (His110, Trp111, Tyr48, Leu300) that enhance its inhibitory efficacy .

- Cellular Effects : The compound influences cellular processes by affecting enzyme activity and interacting with proteins involved in metabolic pathways .

Case Studies and Research Findings

A summary of notable studies highlights the compound's diverse applications:

| Study | Focus | Findings |

|---|---|---|

| T. D. de Aquino et al., 2008 | Antimicrobial Activity | Significant inhibition against Mycobacterium species and Candida strains. |

| M. Kučerová-Chlupáčová et al., 2020 | Aldose Reductase Inhibition | Identified a potent derivative with IC₅₀ values significantly lower than epalrestat. |

| S. Holota et al., 2019 | Anticancer Activity | Compounds showed cytotoxic effects on HepG2 cell lines and trypanocidal effects. |

| O. Perepelytsya et al., 2019 | Hypoglycemic Activity | Demonstrated effective blood sugar management in test models. |

Future Directions

Ongoing research aims to further elucidate the pharmacological profiles of Rhodanine derivatives, focusing on enhancing their selectivity and efficacy as therapeutic agents for diabetes and cancer treatment. Structural modifications are being explored to optimize their bioavailability and minimize potential side effects.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a thiazolidine ring with a thioxo group, which contributes to its unique chemical behavior. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Synthesis and Chemical Modifications

3-Thiazolidineacetic acid, 4-oxo-2-thioxo- serves as a precursor for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

Table 1: Common Reactions Involving 3-Thiazolidineacetic Acid

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts thioxo to sulfoxides or sulfones | Sulfoxides |

| Reduction | Reduces thioxo groups to thiols | Thiols |

| Substitution | Introduces new functional groups | Various derivatives |

Biological Activities

Research indicates that compounds similar to 3-thiazolidineacetic acid exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. A study highlighted the potential of related compounds as aldose reductase inhibitors, crucial for managing diabetes complications.

Case Study: Aldose Reductase Inhibition

A study compared the inhibitory effects of various derivatives on aldose reductase (ALR2), revealing that certain derivatives were more potent than the clinically used epalrestat. The most effective compound demonstrated submicromolar IC50 values and was identified through molecular docking studies that pinpointed key interaction sites within the enzyme's active site .

Pharmacokinetics and Drug Development

The compound is being explored for its potential as a drug candidate. Studies focus on its pharmacokinetic properties, toxicity profiles, and efficacy against specific diseases. Its unique structure suggests possible modifications to enhance biological availability and therapeutic efficacy.

Table 2: Potential Drug Candidates Derived from 3-Thiazolidineacetic Acid

| Compound Name | Activity | Reference |

|---|---|---|

| Epalrestat | Aldose reductase inhibitor | |

| Thiazolidinedione derivatives | Antidiabetic properties |

Analytical Chemistry Applications

In analytical chemistry, 3-thiazolidineacetic acid can be effectively separated using high-performance liquid chromatography (HPLC). This technique is essential for isolating impurities in preparative separations and is scalable for pharmacokinetic studies.

Table 3: HPLC Method Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile (MeCN), water |

| pH Adjustment | Replace phosphoric acid with formic acid for MS compatibility |

Comparison with Similar Compounds

Core Structure

Key Substituents :

- 4-Oxo group : Enhances hydrogen bonding with aldose reductase's active site .

- 2-Thioxo group : Critical for ARI activity; replacement with oxo (e.g., 2,4-dioxo analogs) reduces potency by 10–20-fold .

- 3-Acetic acid side chain : Improves solubility and interacts with hydrophobic pockets in the enzyme .

Stereochemical Considerations :

Comparison with Structural Analogs

Substituted 5-Arylidene Derivatives

Modifications at the 5-position significantly impact activity and pharmacokinetics:

Key Observations :

Thioxo vs. Dioxo Analogs

Replacing the 2-thioxo group with oxo (e.g., 2,4-dioxo-thiazolidine) reduces aldose reductase inhibition:

Sodium Salt and Prodrug Forms

- Sodium Salt (CAS 68921-74-4): Molecular weight: 353.44 g/mol. Advantages: Enhanced aqueous solubility for intravenous formulations . Drawbacks: Potential sodium ion-related toxicity in chronic use.

Ester Prodrugs :

- Methyl or ethyl esters (e.g., methyl ester in ) improve oral bioavailability by masking the carboxylic acid group .

Preparation Methods

Alkyl-Oxygen Cleavage via Hydrogen Bromide-Mediated Deprotection

The primary industrial-scale method, detailed in DE2506410C3 , involves alkyl-oxygen cleavage of ester precursors. For example, (3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)-acetic acid ethyl ester undergoes dealkylation using 40% hydrogen bromide (HBr) in carboxylic acids (e.g., propionic or butyric acid). Key steps include:

-

Low-temperature initiation : The reaction starts at 0–5°C to minimize side reactions.

-

Controlled warming : Gradual heating to 15–25°C over 1–70 hours ensures complete deprotection.

-

Solvent selection : Carboxylic acids with >2 carbons (e.g., propionic, butyric) enhance reaction efficiency compared to shorter-chain acids.

Post-reaction, the mixture is concentrated under vacuum, and the free acid is precipitated at pH 6 using sodium bicarbonate. Recrystallization from methanol or ethanol yields pure product (39% yield).

Table 1: Representative Synthesis Parameters

| Precursor | Solvent | Temperature Range | Reaction Time | Yield |

|---|---|---|---|---|

| Ethyl ester derivative | Propionic acid | 0–25°C | 72 hours | 39% |

| Ethyl ester derivative | Butyric acid | 0–25°C | 70 hours | 39% |

Salt Formation for Pharmaceutical Applications

The free acid is converted to pharmacologically compatible salts (e.g., potassium) by treatment with equimolar potassium bicarbonate in aqueous alcohol (15% v/v) at 40–60°C . Freeze-drying isolates the salt, ensuring stability and bioavailability.

Reaction Optimization and Solvent Effects

Carboxylic Acid Solvent Impact

Longer-chain carboxylic acids (e.g., valeric, isovaleric) improve solubility of intermediates and reduce side product formation. Propionic acid balances reactivity and cost, making it the preferred solvent.

Table 2: Solvent Performance Comparison

| Solvent | Boiling Point (°C) | Reaction Efficiency | Byproduct Formation |

|---|---|---|---|

| Propionic acid | 141 | High | Low |

| Butyric acid | 164 | Moderate | Moderate |

| Valeric acid | 186 | High | Low |

Analytical Validation and Characterization

Structural Confirmation via Spectroscopy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.